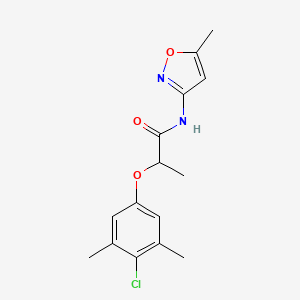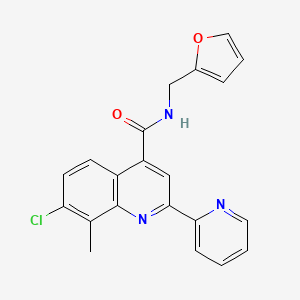
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
説明
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DMTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTD is a thiosemicarbazone derivative, which has been synthesized and studied for its biological activities.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide exerts its biological activities by chelating metal ions and disrupting cellular processes. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to inhibit viral replication by blocking viral entry and inhibiting viral polymerase activity.
In agriculture, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have antifungal and insecticidal activities. It has been shown to inhibit fungal growth by chelating metal ions and disrupting fungal cell wall synthesis. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to have insecticidal activity by disrupting insect nervous system function.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its versatility. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide can be used in various assays and experiments due to its multiple biological activities. Another advantage is its stability, which allows for long-term storage and use.
One of the limitations of using N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments. Another limitation is its potential for metal ion chelation, which may interfere with certain assays.
将来の方向性
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. One direction is the optimization of the synthesis method to obtain higher yields and purity of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. Another direction is the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in combination with other compounds for enhanced biological activity.
In medicine, future directions include the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in the treatment of other diseases such as multiple sclerosis and Huntington's disease. In agriculture, future directions include the development of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide-based fungicides and insecticides with improved efficacy and safety.
In environmental science, future directions include the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide as a chelating agent for other metal ions and its potential use in the remediation of contaminated soils and water.
Conclusion:
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a thiosemicarbazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to have anticancer, antiviral, and antimicrobial activities, as well as antifungal and insecticidal activities. While there are limitations to its use in lab experiments, there are also many future directions for its study. The versatility and stability of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide make it a promising compound for further research and development.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have antifungal and insecticidal activities. It has been studied for its potential use as a fungicide and insecticide in crops. In environmental science, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been studied for its potential use as a chelating agent for heavy metal ions.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-4-5-10(9(2)6-8)13-12(18)15-14-11(16)7-17-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLDFBLHBUYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(methylthio)-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4818359.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl 4-methylbenzoate](/img/structure/B4818372.png)
![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4818374.png)

![N-[2-(cyclohexylthio)ethyl]-4-biphenylcarboxamide](/img/structure/B4818385.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4818386.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4818389.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4818392.png)

![N-(3-chloro-4-methylphenyl)-2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4818412.png)
![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)
